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Introduction
Relebactam is a diazabicyclooctane, non-β-lactam, β-lactamase inhibitor developed to address

the growing threat of antibiotic resistance among Gram-negative bacteria.[1][2] Structurally

similar to avibactam, it features a piperidine ring that helps reduce its export from bacterial

cells.[1][2] Relebactam has no intrinsic antibacterial activity.[3] Instead, it is administered

intravenously in a fixed-dose combination with the carbapenem antibiotic imipenem and

cilastatin (RECARBRIO™).[4][5] Cilastatin is a renal dehydropeptidase-I inhibitor that prevents

the metabolism of imipenem in the kidneys, thereby increasing its urinary concentration.[3][6]

The primary role of relebactam is to restore the bactericidal activity of imipenem against

bacteria that have acquired resistance through the production of specific β-lactamase

enzymes.[1][7] This combination is indicated for the treatment of complicated urinary tract

infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-

acquired/ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible

Gram-negative pathogens.[4][5][8]
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The primary mechanism of action of relebactam is the inhibition of Ambler Class A and Class C

serine β-lactamases.[3][9][10] Imipenem, like other β-lactam antibiotics, exerts its bactericidal

effect by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, which inhibits

peptidoglycan synthesis and leads to cell lysis and death.[3] However, certain bacteria produce

β-lactamase enzymes that hydrolyze the β-lactam ring of imipenem, rendering it inactive.

Relebactam protects imipenem from this degradation.[1] The inhibition process involves a two-

step mechanism:

Non-covalent binding: Relebactam initially binds non-covalently to the active site of the β-

lactamase enzyme.[1][2]

Covalent acylation: Subsequently, it forms a reversible covalent acyl-enzyme intermediate

with a critical serine residue in the enzyme's active site, effectively inactivating it.[1][2]

Unlike some other inhibitors, the de-acylation process allows relebactam to reform its structure,

enabling it to re-bind to other β-lactamase molecules.[1][2]

By inhibiting these key resistance enzymes, relebactam restores imipenem's ability to reach its

PBP targets and exert its bactericidal effect.[10]
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Mechanism of Action of Imipenem-Relebactam.

Spectrum of Activity
Relebactam demonstrates potent inhibition of Class A carbapenemases, such as Klebsiella

pneumoniae carbapenemase (KPC), and Class C cephalosporinases (AmpC).[3][11] It

effectively restores the in vitro activity of imipenem against many imipenem-non-susceptible

isolates of Enterobacterales and Pseudomonas aeruginosa.[9][10] However, relebactam is not

active against Class B metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP, or Class D

oxacillinases (e.g., OXA-48).[3][12]

Mechanisms of Resistance to Imipenem/Relebactam
Resistance to the imipenem/relebactam combination can emerge through several mechanisms:

Production of Non-Inhibited β-Lactamases: The most common mechanism is the acquisition

of genes encoding β-lactamases that are not inhibited by relebactam, such as MBLs and

OXA-type carbapenemases.[3]
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Mutations in β-Lactamase Genes: Mutations within the active site of Class A

carbapenemases (e.g., KPC) can reduce the binding affinity of relebactam, leading to

resistance.[13][14][15]

Porin Loss/Modification: Reduced expression or mutations in outer membrane porins, such

as OmpK35 and OmpK36 in K. pneumoniae or OprD in P. aeruginosa, can restrict the entry

of imipenem and relebactam into the periplasmic space, thereby increasing resistance.[13]

[16][17]

Efflux Pump Upregulation: Increased expression of multidrug efflux pumps can actively

transport the antibiotic combination out of the bacterial cell.[16]

Pharmacokinetics
Relebactam is administered intravenously, and therefore data on oral absorption is not

applicable.[1] Its pharmacokinetic profile is characterized by a rapid distribution and elimination

primarily through the kidneys. The pharmacokinetic parameters of relebactam, imipenem, and

cilastatin are comparable, supporting their co-administration in a fixed-dose combination.[9][18]

Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key single-dose pharmacokinetic parameters for

relebactam, imipenem, and cilastatin in healthy adults.
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Parameter Relebactam Imipenem Cilastatin

Administration Intravenous Intravenous Intravenous

Volume of Distribution

(Vd)
19.0 L[1][3][6] 24.3 L[3][6] 13.8 L[3][6]

Plasma Protein

Binding
~22%[1][3][6] ~20%[3] ~40%[3]

Metabolism

Does not undergo

significant

metabolism.[1][6]

Metabolized in

kidneys by

dehydropeptidase-I

(inhibited by

cilastatin).[6]

-

Route of Elimination
Primarily renal.[1][3]

[19]
Primarily renal.[3][19] Primarily renal.[3][19]

% Excreted

Unchanged in Urine
>90%[3][19][20] ~63%[3][19][20] ~77%[3][19][20]

Terminal Half-Life (t½) 1.2 - 1.8 hours[1][3] ~1.0 hour[3] ~1.0 hour[3]

Total Clearance
130 - 150 mL/min (8

L/h)[1][6]
15.3 L/h[6] -

Special Populations
Renal Impairment: Since relebactam, imipenem, and cilastatin are all primarily cleared by the

kidneys, their plasma exposure increases significantly with worsening renal function.[21]

Therefore, dose adjustments are required for patients with a creatinine clearance (CLcr) of less

than 90 mL/min.[20][22][23]
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Estimated Creatinine Clearance (mL/min)
Recommended RECARBRIO™ Dose (IV
over 30 min q6h)

≥ 90
1.25 g (imipenem 500 mg / cilastatin 500 mg /

relebactam 250 mg)[20][23]

60 to 89
1 g (imipenem 400 mg / cilastatin 400 mg /

relebactam 200 mg)[24]

30 to 59
0.75 g (imipenem 300 mg / cilastatin 300 mg /

relebactam 150 mg)[24]

15 to 29
0.5 g (imipenem 200 mg / cilastatin 200 mg /

relebactam 100 mg)[24]

< 15 or ESRD on Hemodialysis

0.5 g; should not be used unless hemodialysis is

instituted within 48 hours. Administer after

hemodialysis session.[6][23]

Drug-Drug Interactions: Relebactam is a substrate of the organic anion transporters OAT3,

OAT4, MATE1, and MATE2K.[25] Active tubular secretion accounts for about 30% of its total

clearance.[1][25] While co-administration with probenecid (an OAT inhibitor) can slightly

increase relebactam exposure, the effect is not considered clinically meaningful.[21] Co-

administration with ganciclovir may increase the risk of seizures, and use with valproic acid can

decrease valproic acid concentrations, potentially leading to a loss of seizure control.[6]

Pharmacokinetic/Pharmacodynamic (PK/PD)
Relationship
The efficacy of the imipenem/relebactam combination depends on both components achieving

their respective PK/PD targets simultaneously.[26]

Imipenem: The PK/PD index that best correlates with the efficacy of carbapenems like

imipenem is the percentage of the dosing interval during which the free drug concentration

remains above the minimum inhibitory concentration (%fT > MIC).[27] A target of ≥30-40% fT

> MIC is generally associated with maximal bactericidal activity.[11][27][28]
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Relebactam: The PK/PD index that best correlates with relebactam's activity is the ratio of

the area under the free drug concentration-time curve to the MIC (fAUC/MIC).[26][27][29] A

target fAUC/MIC of approximately 7.5 to 8 has been associated with a 2-log reduction in

bacterial density in preclinical models.[27][29]

The relationship is complex because the effective MIC of imipenem is dynamic and dependent

on the concentration of relebactam present to inhibit β-lactamases.[11][28] The approved

clinical dose of relebactam (250 mg) is designed to achieve the target fAUC/MIC ratio needed

to protect imipenem, allowing it to achieve its own %fT > MIC target against susceptible

pathogens.[29]
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Logical Relationship for PK/PD Target Attainment.

Experimental Protocols
The development and characterization of relebactam involved a range of standardized in vitro

and in vivo experimental models.

Antimicrobial Susceptibility Testing (AST)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of imipenem in

combination with a fixed concentration of relebactam against various bacterial isolates.

Methodology (Broth Microdilution):

Preparation: Experiments are typically performed according to the guidelines established

by the Clinical and Laboratory Standards Institute (CLSI). Serial two-fold dilutions of

imipenem are prepared in cation-adjusted Mueller-Hinton broth.

Inhibitor Addition: Relebactam is added to each well at a fixed concentration, commonly 4

mg/L.

Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a

final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

Incubation: Microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

Reading: The MIC is defined as the lowest concentration of imipenem that completely

inhibits visible bacterial growth.

Hollow-Fiber Infection Model (HFIM)
Objective: To simulate human pharmacokinetic profiles in vitro and evaluate the dose-

response relationship and key PK/PD drivers for relebactam and imipenem.[11][28]

Methodology:

System Setup: The model consists of a central reservoir containing bacterial culture in

growth medium, connected via a peristaltic pump to a hollow-fiber cartridge. The semi-
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permeable fibers allow nutrients and drugs to diffuse in and out, simulating drug

distribution and clearance, while retaining the bacteria.

Inoculation: The central reservoir is inoculated with a high-density bacterial culture (e.g.,

10⁷-10⁸ CFU/mL) of a target resistant strain (P. aeruginosa or K. pneumoniae).

Drug Administration: Computer-controlled syringe pumps administer imipenem and

relebactam into the central reservoir to simulate human plasma concentration-time profiles

for various dosing regimens (e.g., single dose, multiple doses, dose fractionation).

Sampling: Samples are collected from the central reservoir at predetermined time points

over several days.

Analysis: Bacterial density (total and resistant subpopulations) is quantified by plating

serial dilutions. Drug concentrations are measured using methods like LC-MS/MS to

confirm accurate PK simulation. The data is then used in mathematical models to

determine the PK/PD index that best correlates with bacterial killing.[11][29]
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Experimental Workflow for Hollow-Fiber Infection Model.

Murine Infection Models
Objective: To evaluate the in vivo efficacy of the imipenem/relebactam combination against

infections caused by resistant pathogens.[7]

Methodology (e.g., Neutropenic Thigh/Lung Infection Model):
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Immunosuppression: Mice (e.g., ICR or C57BL/6) are rendered neutropenic by

intraperitoneal injections of cyclophosphamide.

Infection: Mice are inoculated via intramuscular (thigh) or intranasal/intratracheal (lung)

administration with a standardized inoculum of a resistant bacterial strain.

Treatment: At a specified time post-infection (e.g., 2 hours), treatment with

imipenem/cilastatin, relebactam, or the combination is initiated. Drugs are typically

administered subcutaneously or intravenously to mimic human routes of exposure. Dosing

schedules are designed to fractionate the total daily dose to explore PK/PD relationships.

Endpoint: At 24 or 48 hours post-treatment initiation, mice are euthanized. The infected

tissues (thighs or lungs) are harvested, homogenized, and plated to determine the

bacterial burden (CFU/g of tissue).

Analysis: Efficacy is measured as the log₁₀ reduction in CFU compared to untreated

controls at the start of therapy. This data helps confirm in vitro findings and establish

efficacy targets for clinical studies.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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